5-chloro-N-ethyl-4-iodo-2-methoxybenzamide 5-chloro-N-ethyl-4-iodo-2-methoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13399627
InChI: InChI=1S/C10H11ClINO2/c1-3-13-10(14)6-4-7(11)8(12)5-9(6)15-2/h4-5H,3H2,1-2H3,(H,13,14)
SMILES: CCNC(=O)C1=CC(=C(C=C1OC)I)Cl
Molecular Formula: C10H11ClINO2
Molecular Weight: 339.56 g/mol

5-chloro-N-ethyl-4-iodo-2-methoxybenzamide

CAS No.:

Cat. No.: VC13399627

Molecular Formula: C10H11ClINO2

Molecular Weight: 339.56 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-N-ethyl-4-iodo-2-methoxybenzamide -

Specification

Molecular Formula C10H11ClINO2
Molecular Weight 339.56 g/mol
IUPAC Name 5-chloro-N-ethyl-4-iodo-2-methoxybenzamide
Standard InChI InChI=1S/C10H11ClINO2/c1-3-13-10(14)6-4-7(11)8(12)5-9(6)15-2/h4-5H,3H2,1-2H3,(H,13,14)
Standard InChI Key HCWLSKJXHAJMHE-UHFFFAOYSA-N
SMILES CCNC(=O)C1=CC(=C(C=C1OC)I)Cl
Canonical SMILES CCNC(=O)C1=CC(=C(C=C1OC)I)Cl

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The molecular formula of 5-chloro-N-ethyl-4-iodo-2-methoxybenzamide is C₁₁H₁₂ClINO₂, with a molecular weight of 367.58 g/mol. Key structural features include:

  • Chlorine at position 5: Enhances electrophilic substitution reactivity and influences lipophilicity .

  • Iodine at position 4: Contributes to molecular weight and may participate in halogen bonding.

  • Methoxy group at position 2: Modulates electronic effects and solubility .

  • N-ethylamide: Affects hydrogen bonding capacity and bioavailability .

Table 1: Comparative Analysis of Benzamide Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
5-Chloro-N-ethyl-4-iodo-2-methoxybenzamideC₁₁H₁₂ClINO₂367.58Cl (C5), I (C4), OCH₃ (C2), N-Ethyl
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide C₁₇H₁₈ClN₃O₄S395.86Cl (C5), OCH₃ (C2), sulfamoyl
4-Amino-5-chloro-2-methoxybenzoic acid C₈H₈ClNO₃201.61Cl (C5), NH₂ (C4), OCH₃ (C2)

Synthetic Pathways and Optimization

Proposed Synthesis Route

The synthesis of 5-chloro-N-ethyl-4-iodo-2-methoxybenzamide can be inferred from methodologies used for analogous compounds :

  • Methylation of Precursor:

    • Starting with 4-iodo-5-chloro-2-hydroxybenzoic acid, methylate the hydroxyl group using dimethyl sulfate in an alkaline medium to yield 4-iodo-5-chloro-2-methoxybenzoic acid .

  • Amidation:

    • React the methyl ester intermediate with ethylamine under coupling conditions (e.g., EDC/HOBt) to form the N-ethylamide .

  • Iodination:

    • Introduce iodine at position 4 using N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) at 60–70°C.

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYield (Hypothetical)
MethylationDimethyl sulfate, KOH, acetone, 25°C~85%
AmidationEthylamine, EDC/HOBt, DCM, RT~78%
IodinationNIS, DMF, 65°C~70%

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to be sparingly soluble in water due to the hydrophobic iodo and ethyl groups, but soluble in organic solvents like DMSO or methanol .

  • Stability: Susceptible to photodegradation owing to the iodo substituent; storage under inert conditions is recommended.

Spectroscopic Characterization

  • ¹H NMR: Expected signals include a singlet for the methoxy group (~δ 3.85 ppm), a triplet for the ethylamide –NH– (~δ 6.2 ppm), and aromatic protons split by substituents .

  • Mass Spectrometry: Molecular ion peak at m/z 367.58 with fragments corresponding to loss of I (127.9) and Cl (35.45) .

Challenges and Future Directions

Synthetic Hurdles

  • Iodination Efficiency: Competitive side reactions (e.g., diiodination) require precise stoichiometric control.

  • Purification: High molecular weight and halogen content complicate chromatographic separation .

Research Priorities

  • In Vitro Screening: Evaluate toxicity and bioactivity against cancer cell lines or microbial strains.

  • Structural Optimization: Compare with chloro- and iodo-analogs to refine substituent effects .

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